molecular formula C12H26N2O B12555429 N-(5-Amino-2-methylpentyl)hexanamide CAS No. 190445-46-6

N-(5-Amino-2-methylpentyl)hexanamide

Cat. No.: B12555429
CAS No.: 190445-46-6
M. Wt: 214.35 g/mol
InChI Key: BIDVOYXSHPKNID-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylpentyl)hexanamide is a synthetic organic compound with the molecular formula C12H26N2O . It features a hexanamide chain linked to a 5-amino-2-methylpentyl group, resulting in a structure that incorporates both a lipophilic alkyl backbone and a primary amine functional group. This bifunctional nature makes it a valuable intermediate in medicinal chemistry and chemical biology research, particularly for exploring structure-activity relationships in peptide-like molecules . Compounds with similar N-alkylated backbones are of significant interest in the ribosomal synthesis of nonribosomal peptide (NRP) mimics, as N-methylation is a key modification that can enhance the proteolytic stability, membrane permeability, and conformational rigidity of potential therapeutic peptides . Researchers may utilize this compound as a building block for the development of novel bioactive compounds or as a standard in analytical method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

190445-46-6

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-(5-amino-2-methylpentyl)hexanamide

InChI

InChI=1S/C12H26N2O/c1-3-4-5-8-12(15)14-10-11(2)7-6-9-13/h11H,3-10,13H2,1-2H3,(H,14,15)

InChI Key

BIDVOYXSHPKNID-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC(C)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylpentyl)hexanamide typically involves the reaction of hexanoic acid with 5-amino-2-methylpentanol in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure high yield and purity of the product. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts, such as ruthenium complexes, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-methylpentyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

N-(5-Amino-2-methylpentyl)hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylpentyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, such as glucose dehydrogenase. This inhibition disrupts the energy production pathways of the bacteria, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Hexanamide Derivatives

Compound A (N-[2-(1H-Indol-3-yl)ethyl]hexanamide)

  • Structure : Hexanamide with a 2-indolylethyl substituent.
  • Activity : Exhibits potent anti-parasitic activity against Plasmodium falciparum (IC50 values comparable to reference inhibitors) .
  • Key Difference: The indole moiety in Compound A enables π-π stacking and hydrophobic interactions with parasitic targets like PfCDPK1, whereas the 5-amino-2-methylpentyl group in the target compound may prioritize amine-mediated binding.

Hexanamide 12 (N-(Unsubstituted Aniline)hexanamide)

  • Structure : Hexanamide with an unsubstituted aniline group.
  • Activity : Acts as a LuxR-regulated quorum sensing antagonist (IC50 = 79 µM). Activity is lost when the hexanamide chain is shortened to C4 .
  • Key Difference : The target compound’s aliphatic amine and methyl group may enhance solubility or alter binding kinetics compared to the aromatic aniline in Hexanamide 12.

(S)-N-(1-((5-Iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide (Compound 118)

  • Structure: Chiral hexanamide with a 5-iodoquinoline substituent.
  • Application: Serves as a bidentate ligand in luminescent organoboron polymers, achieving a quantum yield (ΦF) of 0.8 .
  • Key Difference: The iodinated quinoline group enables coordination with boron, while the target compound’s amino-methylpentyl group lacks such metal-binding capacity.

MOEHA (N-Methyl-N-octyl-(2-ethyl)hexanamide)

  • Structure : Branched alkyl-substituted hexanamide.
  • Application : Used as a solvent extractant for nuclear separations due to high hydrophobicity and purity (>99%) .
  • Key Difference: MOEHA’s branched alkyl chains optimize phase separation, whereas the target compound’s polar amine may limit its utility in non-polar systems.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Activity/Application Key Findings Reference
N-(5-Amino-2-methylpentyl)hexanamide 5-Amino-2-methylpentyl, hexanamide Hypothesized bioactivity Potential amine-mediated interactions -
Compound A Indole-ethyl group Anti-parasitic IC50 comparable to reference drugs
Compound 118 5-Iodoquinoline, chiral center Organoboron polymer ligand ΦF = 0.8 in polymers
Hexanamide 12 Unsubstituted aniline, C6 chain LuxR antagonist IC50 = 79 µM; C4 inactive
MOEHA Branched N-alkyl groups Solvent extractant >99% purity, used in separations

Research Findings and Mechanistic Insights

  • Chain Length : The C6 hexanamide chain is critical for LuxR antagonism (e.g., Hexanamide 12 loses activity at C4) , suggesting the target compound’s pentyl chain may balance hydrophobicity and flexibility.
  • Substituent Effects: Aromatic groups (indole, quinoline) enhance target specificity in biological or material systems , while aliphatic amines (as in the target compound) may improve solubility or metabolic stability.
  • Steric and Electronic Factors : Methyl groups (e.g., in MOEHA or the target compound) modulate steric bulk and electron density, influencing binding or phase behavior .

Notes

Diverse Applications : Hexanamide derivatives span medicinal chemistry (anti-parasitic, quorum sensing) and materials science (polymers, extractants), highlighting the scaffold’s versatility.

Design Recommendations : Future studies should explore the target compound’s synthesis, pharmacokinetics, and substituent optimization for tailored applications.

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